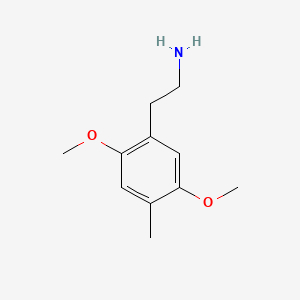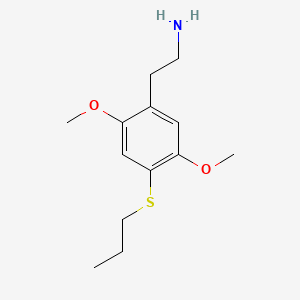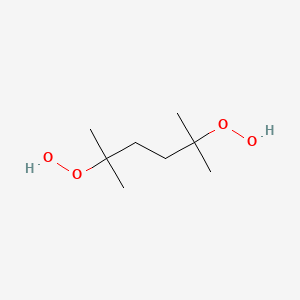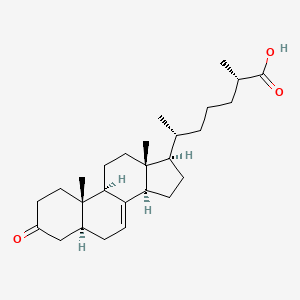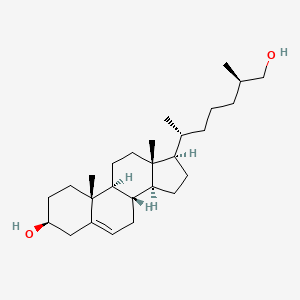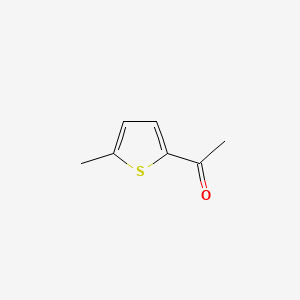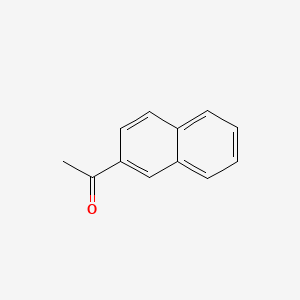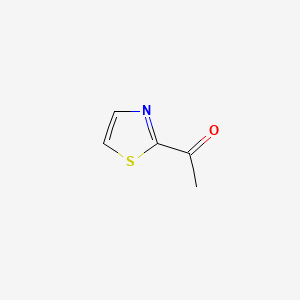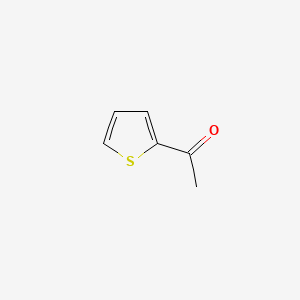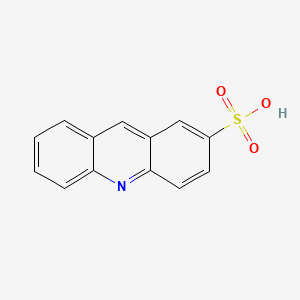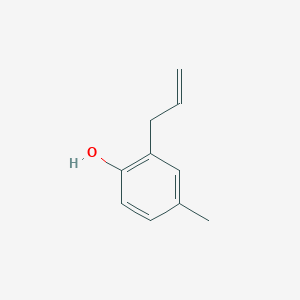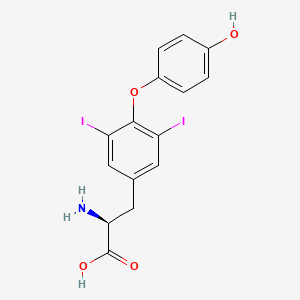
3,5-二碘-L-甲状腺素
描述
3,5-Diiodo-L-thyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines. It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It is an endogenous metabolite of thyroid hormones and exhibits interesting metabolic activities . It regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Synthesis Analysis
The synthesis of 3,5-Diiodo-L-thyronine involves different enzymatic steps, the first of which is iodination at position 3 or at both positions 3 and 5 of the aromatic ring of L-tyrosine residues, present in the protein thyroglobulin (TG) .Molecular Structure Analysis
3,5-Diiodo-L-thyronine has two iodine atoms at positions 3 and 5 of its inner ring . It is an iodinated thyronine hormone .Chemical Reactions Analysis
3,5-Diiodo-L-thyronine is an endogenous derivative of thyroid hormone with potential metabolic effects . It has been detected in human blood by immunological methods .Physical And Chemical Properties Analysis
3,5-Diiodo-L-thyronine is a solid substance . Its molecular weight is 525.1 g/mol . The melting point ranges from 255–257 °C (491–494.6 °F) .科学研究应用
Obesity and Metabolic Derangements Amelioration
Recent studies suggest that 3,5-Diiodo-L-thyronine (3,5-T2) acts as a protective factor against diet-induced obesity and associated metabolic issues such as liver steatosis, hypertriglyceridemia, hypercholesterolemia, and insulin resistance .
Metabolic Activity Without Thyromimetic Side Effects
Interventions in rodents have shown that 3,5-T2 affects energy and lipid metabolism without the thyromimetic side effects typically associated with T3 administration .
Cell Culture Applications
The compound has been used in cell culturing of various cell types including hippocampal, retinal, proximal tubule, and glomerular explant .
In Vitro Transfection
3,5-T2 has been used for in vitro transfection of 293T cells, which are a human embryonic kidney cell line .
Thyroid Hormone Manipulations in Mice
The compound is applied for inducing thyroid hormone manipulations in mice to study various physiological effects .
Determination of Thyroid Hormone Levels
It is involved in the determination of thyroid hormone levels such as Thyroid-Stimulating Hormone (TSH), Free Triiodothyronine (T3), and Tetraiodothyronine (T4) using specific assays like enzyme-linked immunosorbent assay (ELISA) .
作用机制
Target of Action
3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,5-T2 is the mitochondria . It also interacts with thyroid hormone receptors (THRs), although several lines of evidence suggest that 3,5-T2 mainly acts through THR-independent ways .
Mode of Action
3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It also acts as an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .
Biochemical Pathways
3,5-T2 affects several biochemical pathways. It increases the activity of individual respiratory complex I, IV, and V . It also impacts mitochondrial function and oxidative stress . By acting on these targets and pathways, 3,5-T2 can mediate critical events both in development and in adult organisms .
Pharmacokinetics
In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous t2 in humans . Further analyses on larger cohorts are needed to determine whether 3,5-T2 is a potent additional modulator of energy metabolism .
Result of Action
The administration of 3,5-T2 results in a variety of molecular and cellular effects. It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides . It also reduces circulating total and LDL cholesterol as well as the liver level of apoB and circulating levels of both apoB48 and apoB100 .
Action Environment
The action of 3,5-T2 can be influenced by environmental factors such as diet. For instance, it has been hypothesized that 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . .
安全和危害
When handling 3,5-Diiodo-L-thyronine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016529 | |
| Record name | 3,5-Diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-L-thyronine | |
CAS RN |
1041-01-6 | |
| Record name | Diiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyronine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYRONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



